Stereochemical Identity: cis-(1R,2S) Absolute Configuration vs. trans Racemate (CAS 914637-96-0)
The target compound is unambiguously assigned as the single enantiomer diethyl (1R,2S)-4-oxocyclopentane-1,2-dicarboxylate, with stereodefined InChI and SMILES confirming the cis ring junction . The direct comparator trans-DL-4-oxo-cyclopentane-1,2-dicarboxylic acid diethyl ester (CAS 914637-96-0) is sold as a mixture of enantiomers without a specified enantiomeric ratio . This distinction is critical for asymmetric synthesis applications where a defined absolute configuration at the cyclopentane 1,2-positions is required to transfer chirality to downstream products.
| Evidence Dimension | Stereochemical identity (absolute configuration) |
|---|---|
| Target Compound Data | Single enantiomer: diethyl (1R,2S)-4-oxocyclopentane-1,2-dicarboxylate; Canonical SMILES: CCOC(=O)[C@H]1CC(=O)C[C@H]1C(=O)OCC |
| Comparator Or Baseline | trans-DL racemate (CAS 914637-96-0); Canonical SMILES: CCOC(=O)C1CC(=O)CC1C(=O)OCC; no stereochemistry specified |
| Quantified Difference | Defined single enantiomer vs. undefined racemic mixture; no enantiomeric excess data reported for the trans comparator |
| Conditions | Vendor technical datasheet comparison (Fluorochem UK, 2025) |
Why This Matters
Procurement of the stereodefined cis-(1R,2S) compound eliminates the need for chiral resolution steps that add cost and reduce yield when using the racemic trans mixture.
